ethyl (2-{[(2E)-2-methyl-3-phenylprop-2-enoyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
ETHYL 2-(2-{[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE: is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(2-{[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE typically involves multi-step reactions. One common method includes the reaction of thiazole derivatives with various aromatic aldehydes, followed by subsequent reactions to form the final compound . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the thiazole ring and its subsequent functionalization.
Industrial Production Methods: Industrial production of thiazole derivatives, including ETHYL 2-(2-{[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE, involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: ETHYL 2-(2-{[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and solvents to achieve the desired products .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
ETHYL 2-(2-{[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, thiazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell death .
Comparison with Similar Compounds
- ETHYL 2-AMINO-ALPHA-(METHOXYIMINO)-4-THIAZOLEACETATE
- ETHYL (Z)-2-(2-AMINOTHIAZOL-4-YL)-2-METHOXYIMINOACETATE
Comparison: ETHYL 2-(2-{[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is unique due to its specific functional groups and the presence of the thiazole ring, which imparts distinct biological activities. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C17H18N2O3S |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
ethyl 2-[2-[[(E)-2-methyl-3-phenylprop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C17H18N2O3S/c1-3-22-15(20)10-14-11-23-17(18-14)19-16(21)12(2)9-13-7-5-4-6-8-13/h4-9,11H,3,10H2,1-2H3,(H,18,19,21)/b12-9+ |
InChI Key |
CDZIREYQNQGTKS-FMIVXFBMSA-N |
Isomeric SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)/C(=C/C2=CC=CC=C2)/C |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C(=CC2=CC=CC=C2)C |
Origin of Product |
United States |
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